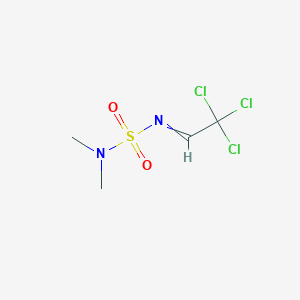
chlorozinc(1+);hept-1-yne
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chlorozinc(1+);hept-1-yne is a compound that combines a chlorozinc cation with hept-1-yne, a hydrocarbon belonging to the alkynes group characterized by a carbon-carbon triple bond.
准备方法
Synthetic Routes and Reaction Conditions
Hept-1-yne can be synthesized through various methods. One common laboratory method involves the reaction of a hexyl halide with sodium acetylide, producing hept-1-yne as a result . Another method involves the partial hydrogenation of hept-1-yne using supported palladium and tungsten catalysts .
Industrial Production Methods
Industrial production of hept-1-yne typically involves the elimination reactions of dihalides. This process begins with the electrophilic addition of a halogen to an alkene bond to form a dihaloalkane, followed by a double E2 elimination process to form the alkyne .
化学反应分析
Types of Reactions
Hept-1-yne undergoes various chemical reactions typical of alkynes, including:
Addition Reactions: Hept-1-yne can undergo addition reactions with strong acids, halogens, and hydrogen halides.
Oxidation and Reduction: It can be partially hydrogenated to form alkenes using catalysts like palladium and tungsten.
Substitution Reactions: Terminal alkynes like hept-1-yne can be deprotonated by strong bases to form alkynide anions, which are good nucleophiles for substitution reactions.
Common Reagents and Conditions
Hydrogen Halides (HX): Used in addition reactions following Markovnikov’s Rule.
Palladium and Tungsten Catalysts: Used in partial hydrogenation reactions.
Strong Bases (e.g., NaNH2): Used for deprotonation and subsequent substitution reactions.
Major Products
Haloalkanes and Haloalkenes: Formed from addition reactions with halogens and hydrogen halides.
科学研究应用
Hept-1-yne has several applications in scientific research:
Biology and Medicine: Investigated for its potential in synthesizing biologically active compounds.
作用机制
The mechanism of action for reactions involving hept-1-yne typically involves the high electron density of the triple bond, which makes it susceptible to electrophilic attack. For example, in addition reactions, the π electrons of the triple bond attack the electrophile, forming a covalent bond and resulting in a carbocation intermediate . This intermediate is then attacked by a nucleophile, completing the reaction.
相似化合物的比较
Hept-1-yne can be compared with other terminal alkynes such as:
Propyne (C3H4): A simpler alkyne with similar reactivity but fewer carbon atoms.
But-1-yne (C4H6): Another terminal alkyne with similar chemical properties.
Pent-1-yne (C5H8): Slightly longer carbon chain but similar reactivity.
Hept-1-yne is unique due to its specific carbon chain length, which influences its physical properties and reactivity compared to shorter or longer alkynes.
属性
CAS 编号 |
64146-57-2 |
|---|---|
分子式 |
C7H11ClZn |
分子量 |
196.0 g/mol |
IUPAC 名称 |
chlorozinc(1+);hept-1-yne |
InChI |
InChI=1S/C7H11.ClH.Zn/c1-3-5-7-6-4-2;;/h3,5-7H2,1H3;1H;/q-1;;+2/p-1 |
InChI 键 |
XPXYTJCKDRFUNI-UHFFFAOYSA-M |
规范 SMILES |
CCCCCC#[C-].Cl[Zn+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![10-Hydroxy-6H,7H-[1]benzopyrano[4,3-b][1]benzopyran-6,7-dione](/img/structure/B14482268.png)

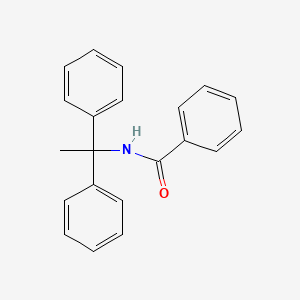
![4-[2-(2,3-Dioxo-2,3-dihydropyridin-4-yl)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14482299.png)
![Ethyl 4-chloro-2-methylthieno[2,3-b]pyridine-5-carboxylate](/img/structure/B14482309.png)
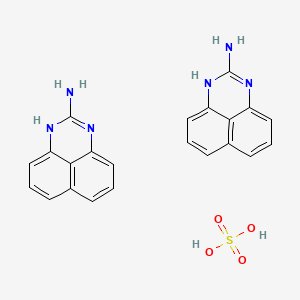
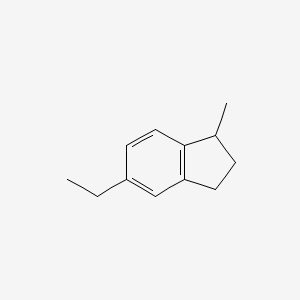
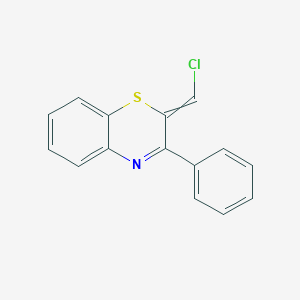


![(Ethane-1,2-diyl)bis[methyl(dipentyl)silane]](/img/structure/B14482332.png)
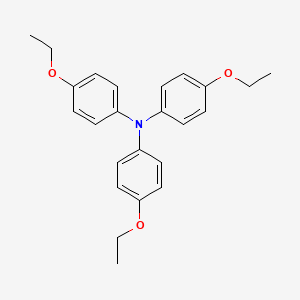
![[(Trichloromethyl)disulfanyl]acetic acid](/img/structure/B14482350.png)
